molecular formula C15H14N2O3S B379488 Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate CAS No. 5564-29-4

Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No. B379488
CAS RN: 5564-29-4
M. Wt: 295.3g/mol
InChI Key: FXHQPYDEYABRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is an indolyl carboxylic acid . It is a prototype of conformationally restricted analogs of umifenovir .


Synthesis Analysis

This compound can be obtained by a one-pot reaction of ethyl 3-oxo-3- ( -2-phenyl-cyclopropyl)propanoate () with methylammonium acetate and 1,4-benzoquinone in absolute ethanol . The starting 3-oxoester was prepared by the reaction of Meldrum’s acid .


Molecular Structure Analysis

The molecular formula of this compound is C18H17NO3 . The structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

The compound has been used in the synthesis of bioisosteric analogs of umifenovir . The SCH2 fragment separating the indole and benzene rings is changed to a cyclopropane-1,2-diyl ring .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is 295.3 g/mol . It has a topological polar surface area of 51.5 Ų . The compound appears as an off-white to light brown powder with a melting point of 205-209 ºC .

Scientific Research Applications

Antitumor Agents

This compound is useful for the preparation and study of hypoxia-selective cytotoxicity of indolequinone antitumor agents. These agents are designed to be selectively toxic to tumor cells in low oxygen conditions, which are common in solid tumors .

Synthesis of Anti-inflammatory Agents

It can be used in the synthesis of 2-phenylthiomethyl-indole derivatives, which are known to inhibit 5-lipoxygenase (5-LO). The inhibition of 5-LO is significant because it plays a role in the synthesis of leukotrienes, which are mediators in inflammatory diseases .

Obesity Treatment

The compound serves as a reactant for the preparation of histamine-3 receptor inverse agonists. These agonists are being researched for the treatment of obesity, as they can potentially regulate appetite and energy expenditure .

Tubulin Polymerization Inhibitors

It is also used in the creation of tubulin polymerization inhibitors. These inhibitors have potential applications in cancer therapy as they can disrupt microtubule functions, which are essential for cell division .

Muscarinic Receptor Antagonists

Another application is the development of antagonists at M4 muscarinic receptors. These receptors are involved in several neurological functions, and their antagonists could be used to treat disorders such as Parkinson’s disease .

Plant Hormone Research

Indole derivatives like this compound are related to plant hormones such as indole-3-acetic acid, which is produced by the degradation of tryptophan in higher plants. Research into these derivatives can lead to a better understanding of plant growth and development processes .

Antiviral Research

Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate, a structural analog, has been studied for its antiviral properties. This research could contribute to the development of new antiviral medications .

Synthesis of Prevalent Moieties

The compound is involved in the synthesis of prevalent moieties present in natural products and drugs. This includes the Fischer indole synthesis, which is a method used to synthesize complex indole structures found in various pharmacologically active compounds .

Future Directions

Given its potential biological activity, this compound could be further studied for its antiviral properties . Additionally, the synthesis method could be optimized for better yield and purity .

properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-phenylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-3-22-18(21)17-12(2)19(13-7-5-4-6-8-13)16-10-9-14(20)11-15(16)17/h4-11,20H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHQPYDEYABRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
Reactant of Route 6
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.